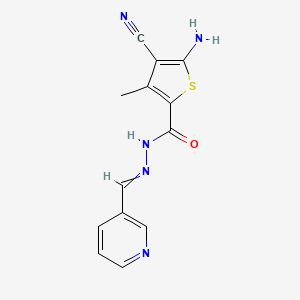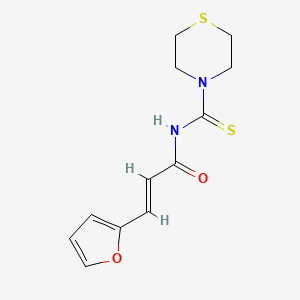![molecular formula C18H12ClN3S B5703681 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine selectively inhibits the histone demethylase JMJD3, which is involved in the regulation of gene expression. By inhibiting JMJD3, 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of cell death, modulation of immune responses, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine is its selectivity towards JMJD3, which allows for the specific modulation of gene expression. However, one limitation is its potential off-target effects, which may affect other cellular processes.
Future Directions
For the research on 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine include the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the combination of 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine with other therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with 2-aminothiazole, followed by the reaction with 2-naphthylboronic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification and characterization.
Scientific Research Applications
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce cell death in various cancer types, including leukemia, breast cancer, and pancreatic cancer.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-7-8-17(20-10-15)22-18-21-16(11-23-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIKTULRNYLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


